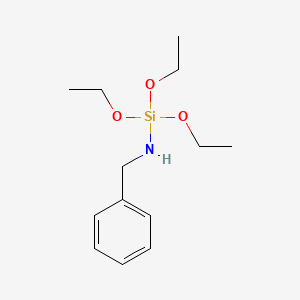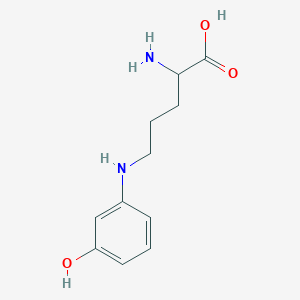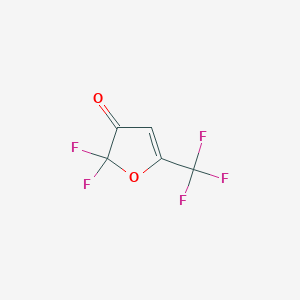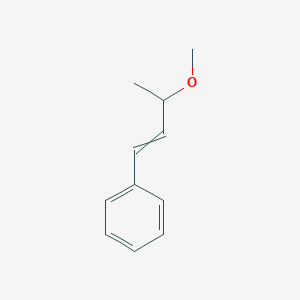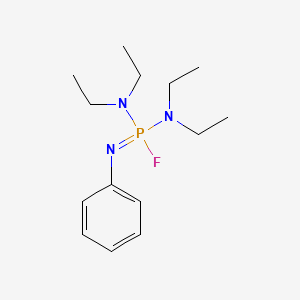
N,N,N',N'-Tetraethyl-N''-phenylphosphorodiamidimidic fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride is a chemical compound known for its unique structure and properties It is a member of the phosphorodiamidimidic fluoride family, characterized by the presence of a phosphorus atom bonded to nitrogen and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride typically involves the reaction of tetraethylphosphorodiamidimidic chloride with phenyl fluoride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoride group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic oxide.
Reduction: Formation of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic hydride.
Substitution: Formation of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic hydroxide.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with key biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’,N’-Tetramethyl-N’'-phenylphosphorodiamidimidic fluoride
- N,N,N’,N’-Tetraethyl-N’'-methylphosphorodiamidimidic fluoride
- N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic chloride
Uniqueness
N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride stands out due to its specific substitution pattern and the presence of the fluoride group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
86601-02-7 |
|---|---|
Fórmula molecular |
C14H25FN3P |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-(diethylamino-fluoro-phenylimino-λ5-phosphanyl)-N-ethylethanamine |
InChI |
InChI=1S/C14H25FN3P/c1-5-17(6-2)19(15,18(7-3)8-4)16-14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
Clave InChI |
OABMXKSNGLWWPH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(=NC1=CC=CC=C1)(N(CC)CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


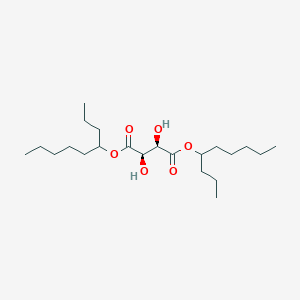

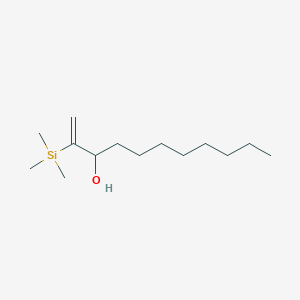
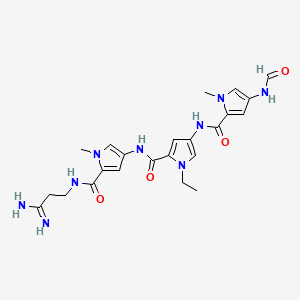
![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
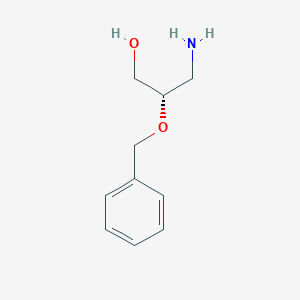
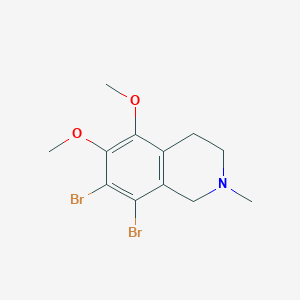
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)
